3-(Cyclopentylamino)-4-nitrobenzoic acid
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Overview
Description
3-(Cyclopentylamino)-4-nitrobenzoic acid is an organic compound that features a cyclopentylamino group attached to a benzoic acid core, with a nitro group at the para position relative to the carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylamino)-4-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by amination. One common method includes the nitration of 4-chlorobenzoic acid to introduce the nitro group, followed by substitution with cyclopentylamine under suitable conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylamino)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The cyclopentylamino group can be substituted with other amines or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various amines, nucleophiles, and catalysts like palladium or copper.
Major Products Formed
Oxidation: 3-(Cyclopentylamino)-4-aminobenzoic acid.
Reduction: 3-(Cyclopentylamino)-4-nitrobenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cyclopentylamino)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopentylamino)-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclopentylamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopentylamino)-4-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
3-(Cyclohexylamino)-4-nitrobenzoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
4-Nitrobenzoic acid: Lacks the cyclopentylamino group.
Uniqueness
3-(Cyclopentylamino)-4-nitrobenzoic acid is unique due to the presence of both the cyclopentylamino and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C12H14N2O4 |
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Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-(cyclopentylamino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)8-5-6-11(14(17)18)10(7-8)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2,(H,15,16) |
InChI Key |
FPCNHBGGTSGOOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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